
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2-chloroethyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFN2O/c10-6-1-2-8(7(12)5-6)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZONNKHIMJUJFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)NCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
The compound has the molecular formula and a molecular weight of approximately 295.54 g/mol. Its structure features a urea functional group, which is known for its role in various biological interactions. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets.
This compound operates primarily through inhibition of specific enzymes and receptors involved in cancer progression. The chloroethyl moiety can undergo nucleophilic substitution, allowing it to interact with various biological targets, including proteins associated with tumor growth and inflammatory pathways .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cell lines, including colorectal (HCT116), hepatocellular (HePG2), and cervical (HeLa) carcinoma cells. The mechanism involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
Table 1: Anticancer Activity Data
The structure-activity relationship (SAR) studies suggest that modifications in the spacer length between the aromatic ring and the urea moiety significantly affect the potency of these compounds .
Enzymatic Inhibition
The compound has been shown to inhibit key enzymes involved in metabolic pathways related to cancer cell proliferation. Studies have reported that derivatives of urea compounds can act as effective inhibitors by forming hydrogen bonds with conserved motifs in target enzymes .
Case Studies
- In Vitro Studies : A study conducted on CT-26 colon carcinoma cells demonstrated that this compound exhibited dose-dependent cytotoxicity, leading to significant tumor growth inhibition when administered intraperitoneally in animal models .
- Comparative Analysis : In comparison with other urea derivatives, this compound showed superior activity against certain cancer cell lines, indicating its potential as a lead compound for further development .
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have indicated that derivatives of urea compounds exhibit promising anticancer activities. The specific activity of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea has been evaluated against various cancer cell lines:
Cell Line | IC50 Values (μM) |
---|---|
A549 (Lung) | 48.22 - 67.67 |
HCT116 (Colon) | 62.70 - 83.41 |
MCF-7 (Breast) | 14.78 - 34.24 |
PC3 (Prostate) | 35.29 - 53.68 |
The compound exhibits significant cytotoxicity across multiple cell lines, indicating its potential as an anticancer agent. Proposed mechanisms of action include:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
- Inhibition of key signaling pathways involved in tumor growth.
Enzyme Inhibition
This compound has also shown potential as an inhibitor in various enzymatic pathways related to cancer and inflammatory diseases. Its structural features allow effective interaction with biological targets, leading to therapeutic applications in oncology and beyond.
Study on VEGFR-2 Inhibition
A study published in PMC investigated compounds similar to this compound as potential inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2). The findings suggested that modifications to the urea moiety significantly impacted the inhibitory potency against VEGFR-2, highlighting the importance of structural optimization for enhancing anticancer efficacy .
Antimicrobial Research
Another area of interest is the antimicrobial properties of urea derivatives. Research indicates that compounds with similar structures can exhibit antibacterial activity, suggesting that this compound may be explored for its potential use against resistant bacterial strains.
Métodos De Preparación
Preparation of 4-Bromo-2-fluoroaniline
4-Bromo-2-fluoroaniline serves as the aromatic precursor. As detailed in, it is synthesized via reduction of 4-bromo-2-fluoro-1-nitrobenzene using iron powder and ammonium chloride in a mixed ethanol-water solvent at 90°C for 2 hours:
$$
\text{4-Bromo-2-fluoro-1-nitrobenzene} \xrightarrow[\text{Fe, NH}4\text{Cl}]{\text{EtOH/H}2\text{O, 90°C}} \text{4-Bromo-2-fluoroaniline}
$$
The product is purified via silica gel chromatography (petroleum ether/ethyl acetate gradient), achieving high purity for subsequent reactions.
Synthesis of 2-Chloroethyl Isocyanate
2-Chloroethyl isocyanate is synthesized from carboxylic acid precursors using diphenyl phosphoryl azide (DPPA) and triethylamine in toluene. A representative procedure involves:
- Suspending the acid (1.5 g, 6.25 mmol) in toluene under inert atmosphere.
- Adding triethylamine (0.76 g, 7.5 mmol) and DPPA (1.90 g, 6.87 mmol).
- Stirring at room temperature for 15 minutes, then heating to 80°C for 1 hour.
The isocyanate is extracted with hexane and used directly without further purification.
Urea Formation Reaction
The final step couples 4-bromo-2-fluoroaniline with 2-chloroethyl isocyanate in dichloromethane (DCM) or dimethylformamide (DMF) at ambient temperature. A base such as potassium carbonate (K$$2$$CO$$3$$) or triethylamine is added to neutralize HCl byproducts:
$$
\text{4-Bromo-2-fluoroaniline} + \text{2-Chloroethyl isocyanate} \xrightarrow[\text{K}2\text{CO}3]{\text{DCM, rt}} \text{1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea}
$$
Reaction monitoring via TLC or HPLC ensures completion, typically within 2–4 hours. The crude product is purified via recrystallization or column chromatography.
Alternative Method Using 2-Chloroethyl Carbonochloridate
A secondary route employs 2-chloroethyl carbonochloridate as the electrophilic reagent. This method, adapted from LIM kinase inhibitor synthesis, proceeds through an oxazolidinone intermediate:
Formation of Oxazolidinone Intermediate
4-Bromo-2-fluoroaniline reacts with 2-chloroethyl carbonochloridate in acetonitrile with potassium carbonate:
$$
\text{4-Bromo-2-fluoroaniline} + \text{2-Chloroethyl carbonochloridate} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}_3\text{CN}} \text{N-(4-Bromo-2-fluorophenyl)oxazolidin-2-one}
$$
Ring-Opening and Urea Formation
The oxazolidinone undergoes microwave-assisted ring-opening with amines (e.g., pyrrolidine) in DMSO at 110°C, followed by urea formation with aryl isocyanates. While effective, this method introduces additional steps, reducing overall yield compared to the direct isocyanate route.
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters of the two primary routes:
The isocyanate route is favored for its simplicity and fewer intermediates, though both methods require careful handling of moisture-sensitive reagents.
Optimization and Scale-Up Considerations
Solvent Selection
Temperature Control
Exothermic reactions (e.g., isocyanate addition) necessitate cooling to 0–5°C to prevent decomposition.
Catalytic Additives
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate urea formation in biphasic systems.
Q & A
Basic: What are the optimal synthetic conditions for 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea, and how can experimental design minimize trial-and-error approaches?
Methodological Answer:
To optimize synthesis, employ factorial design to systematically test variables like temperature, solvent polarity, and reagent stoichiometry. For example, a 2^k factorial design (where k = number of variables) reduces the number of experiments while identifying interactions between parameters . Quantum chemical calculations (e.g., density functional theory, DFT) can predict energy barriers for intermediate formation, narrowing down viable reaction pathways . Post-synthesis, use high-performance liquid chromatography (HPLC) to quantify yield and purity.
Basic: What analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally similar urea derivatives (e.g., 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea) .
- Spectroscopy :
- NMR : Compare <sup>1</sup>H/<sup>13</sup>C chemical shifts with computational predictions (e.g., gauge-including atomic orbital (GIAO) method) to validate substituent effects .
- IR : Identify urea carbonyl stretches (~1640–1700 cm⁻¹) and halogen-related vibrational modes.
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS (HRMS).
Advanced: How can computational modeling predict reaction mechanisms or competing pathways for this urea derivative?
Methodological Answer:
- Reaction path searches : Use quantum chemical software (e.g., Gaussian, ORCA) to map potential energy surfaces (PES) for intermediates and transition states. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize viable pathways .
- Solvent effects : Apply continuum solvation models (e.g., SMD) to simulate solvent polarity’s impact on reaction kinetics.
- Substituent analysis : Compare electronic effects (e.g., Hammett σ values) of bromo/fluoro groups on urea’s reactivity using DFT-based natural bond orbital (NBO) analysis.
Advanced: How should researchers address contradictions in spectral data or unexpected by-products during synthesis?
Methodological Answer:
- Cross-validation : Combine multiple techniques (e.g., X-ray crystallography and NOESY NMR) to resolve structural ambiguities. For instance, crystallographic data for 3-(2-bromo-4-chlorophenyl)-1,1-dimethylthiourea confirmed deviations from predicted NMR shifts due to crystal packing effects .
- By-product identification : Use LC-MS/MS to detect trace impurities. Compare fragmentation patterns with libraries or computational predictions (e.g., in silico MS tools like CFM-ID).
- Kinetic profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify side-reaction initiation points.
Advanced: What experimental strategies optimize substituent effects on the compound’s physicochemical properties?
Methodological Answer:
- Design of Experiments (DoE) : Apply a central composite design (CCD) to study nonlinear relationships between substituent electronic properties (e.g., halogen electronegativity) and outcomes like solubility or thermal stability .
- High-throughput screening : Use automated platforms to synthesize analogs (e.g., varying halogens or alkyl chain lengths) and rapidly assess properties (e.g., logP via shake-flask method).
- Multivariate analysis : Principal component analysis (PCA) correlates substituent descriptors (e.g., σpara, molar refractivity) with experimental data to identify dominant factors .
Advanced: How can researchers leverage hybrid computational-experimental workflows to accelerate reaction discovery?
Methodological Answer:
- Feedback loops : Integrate experimental kinetics (e.g., stopped-flow UV-Vis) with computational transition state theory (TST) to refine reaction models. ICReDD’s approach exemplifies this by iterating between computation and experiment to optimize conditions .
- Machine learning : Train models on existing urea derivative datasets (e.g., reaction yields, substituent descriptors) to predict optimal synthetic routes for novel analogs.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.